molecular formula C22H25N3O3 B6063645 3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]propanamide

3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]propanamide

Cat. No.: B6063645
M. Wt: 379.5 g/mol
InChI Key: ZMSNEXGYOJERRU-JFIYKMOQSA-N
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Description

The compound 3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]propanamide is a complex organic molecule that features a unique combination of functional groups

Properties

IUPAC Name

3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c26-19(23-13-15-12-16-6-7-18(15)22(16)10-11-22)8-9-20-24-25-21(28-20)14-27-17-4-2-1-3-5-17/h1-7,15-16,18H,8-14H2,(H,23,26)/t15-,16-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSNEXGYOJERRU-JFIYKMOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3CC(C2C=C3)CNC(=O)CCC4=NN=C(O4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12[C@H]3C[C@@H]([C@H]2C=C3)CNC(=O)CCC4=NN=C(O4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]propanamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the phenoxymethyl group: This step involves the alkylation of the oxadiazole ring with a phenoxymethyl halide.

    Attachment of the spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane] moiety: This can be done through a nucleophilic substitution reaction where the spiro moiety is introduced via a suitable leaving group.

    Formation of the propanamide linkage: The final step involves the coupling of the oxadiazole derivative with a propanamide precursor under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]propanamide: can undergo various types of chemical reactions:

    Oxidation: The phenoxymethyl group can be oxidized to form a phenoxycarbonyl derivative.

    Reduction: The oxadiazole ring can be reduced to form a hydrazine derivative.

    Substitution: The spiro moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phenoxycarbonyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted spiro derivatives.

Scientific Research Applications

3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]propanamide: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]propanamide exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.

    Chemical Reactivity: The compound’s functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]propanamide: can be compared with other similar compounds:

    3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-N-methylpropanamide: Lacks the spiro moiety, which may affect its reactivity and biological activity.

    3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]ethyl]propanamide: Similar structure but with an ethyl group instead of a methyl group, which may influence its physical properties and reactivity.

The uniqueness of 3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]propanamide lies in its combination of the oxadiazole ring, phenoxymethyl group, and spiro moiety, which together confer distinct chemical and biological properties.

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